Methyl 2-fluoro-6-vinylbenzoate
Overview
Description
Methyl 2-fluoro-6-vinylbenzoate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-vinylbenzoate can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-fluoro-6-bromobenzoate can be coupled with vinylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-6-vinylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-fluoro-6-vinylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. The vinyl group can undergo further functionalization to create derivatives with improved pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-vinylbenzoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The vinyl group can undergo further chemical modifications, allowing the compound to bind to specific targets and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Lacks the vinyl group, making it less versatile for further functionalization.
Methyl 6-vinylbenzoate: Lacks the fluorine atom, which can reduce its bioavailability and metabolic stability.
Methyl 2-chloro-6-vinylbenzoate: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness: Methyl 2-fluoro-6-vinylbenzoate is unique due to the presence of both fluorine and vinyl groups. This combination enhances its chemical reactivity, bioavailability, and potential for further functionalization. The fluorine atom improves metabolic stability, while the vinyl group allows for diverse chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-ethenyl-6-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPLJBFHTDZZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.